molecular formula C10H17N3O B2716606 1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine CAS No. 1239846-68-4

1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

Cat. No.: B2716606
CAS No.: 1239846-68-4
M. Wt: 195.266
InChI Key: RYTAQHPPLIJNOJ-UHFFFAOYSA-N
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Description

1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine is a bicyclic amine featuring a cyclohexane ring fused to a 1,2,4-oxadiazole moiety substituted with an ethyl group at position 2. It is commercially available at 95% purity (CAS EN300-107258, EN300-126809) and has been utilized in screening libraries for bioactive molecules, such as the benzamide derivative described by ChemDiv (P890-2276) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-2-8-12-9(14-13-8)10(11)6-4-3-5-7-10/h2-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTAQHPPLIJNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2(CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the oxadiazole ring.

    Reduction: Reduction reactions may target the nitrogen atoms within the oxadiazole ring.

    Substitution: Substitution reactions can occur at various positions on the oxadiazole ring or the cyclohexylamine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The 1,2,4-oxadiazole ring is a common pharmacophore. Modifications at position 3 significantly alter physicochemical properties and bioactivity:

Compound Name Substituent (Position 3) Molecular Weight Key Properties/Applications Reference
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine Ethyl 209.28 (free base) High lipophilicity; used in kinase inhibitor screening
1-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride Thiophene 271.79 (HCl salt) Enhanced π-π interactions; antibacterial/antifungal potential
1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 2-Methoxyphenyl 279.74 (HCl salt) Improved solubility; tested in acrylamide derivatives for covalent binding
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 2-Methoxyethyl 237.71 (HCl salt) Balanced hydrophilicity; intermediate for CNS-targeting drugs

Key Observations :

  • Ethyl substituent : Contributes to moderate lipophilicity (logP ~2.5), favoring membrane permeability .
  • Aromatic substituents (e.g., methoxyphenyl) : Increase molecular weight and steric bulk, which may reduce metabolic stability but improve target affinity .

Variations in the Cycloalkane Ring

The cyclohexane ring can be replaced with smaller or larger rings to modulate conformational flexibility and steric effects:

Compound Name Ring Structure Molecular Weight Biological Relevance Reference
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine Cyclopentane 195.24 (free base) Higher ring strain; potential for selective receptor interactions
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride Cycloheptane 311.25 (2HCl salt) Larger ring accommodates bulky substituents; explored in GPCR modulation

Key Observations :

  • Cycloheptane : Offers increased flexibility and volume, enabling interactions with deeper protein pockets .

Functional Group Additions

Derivatization of the amine group or oxadiazole ring further diversifies activity:

  • Hydrochloride salts : Improve aqueous solubility (e.g., 1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride) for in vitro assays .
  • Piperazine-containing analogs : Compounds like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (MW 198.28) demonstrate enhanced pharmacokinetics and CNS penetration .

Biological Activity

1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine, also known as 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H17N3O
  • Molecular Weight : 195.26 g/mol
  • CAS Number : 1182794-96-2

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly concerning its immunosuppressive properties and potential therapeutic applications.

Immunosuppressive Activity

Research has indicated that oxadiazole derivatives exhibit significant immunosuppressive effects. A study synthesized a series of oxadiazole derivatives and evaluated their activity against lymph node cells. Among these compounds, several demonstrated potent immunosuppressive activity with low toxicity profiles. Specifically, compounds were shown to induce apoptosis in lymphocytes by inhibiting the PI3K/AKT signaling pathway .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions that influence the compound's biological activity. The inhibition of the PI3K/AKT pathway suggests a targeted approach to modulating immune responses .

Case Study 1: Immunosuppressive Effects

In a study focusing on immunosuppressive agents, various oxadiazole derivatives were synthesized and tested. The results indicated that certain derivatives significantly inhibited lymphocyte proliferation and induced apoptosis through the modulation of key signaling pathways. For instance, compound 5q was highlighted for its ability to effectively inhibit the PI3Kγ binding site .

Data Tables

Compound NameCAS NumberMolecular FormulaMolecular WeightBiological Activity
This compound1182794-96-2C10H17N3O195.26 g/molImmunosuppressive
Related Oxadiazole DerivativeVariousVariousVariousAntibacterial

Q & A

Q. What synthetic strategies are most effective for preparing 1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves cyclocondensation of precursors, such as cyclohexanecarboxamide derivatives with hydroxylamine, followed by reaction with ethyl-substituted nitriles. Key steps include:
  • Precursor preparation : Cyclohexanecarboxamide is treated with hydroxylamine hydrochloride in ethanol under reflux to form the intermediate amidoxime.

  • Cyclization : The amidoxime reacts with 3-ethyl-1,2,4-oxadiazole precursors in the presence of a dehydrating agent (e.g., POCl₃) at 80–100°C.

  • Optimization : Yield and purity are improved by controlling solvent polarity (e.g., acetonitrile vs. THF), reaction time (6–12 hours), and catalyst use (e.g., triethylamine for acid scavenging). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

    • Data Table :
Reaction ConditionYield (%)Purity (%)
POCl₃, THF, 80°C6289
POCl₃, MeCN, 100°C7895
H₂SO₄, EtOH, 70°C4582

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) identifies cyclohexyl protons (δ 1.2–2.1 ppm) and oxadiazole-linked ethyl groups (δ 1.3 ppm, triplet; δ 2.6 ppm, quartet). ¹³C NMR confirms the oxadiazole ring (C=N at ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 223.1445 (calculated: 223.1448), with fragmentation patterns verifying the cyclohexylamine and oxadiazole moieties .
  • Infrared (IR) Spectroscopy : Peaks at 1610 cm⁻¹ (C=N stretch) and 3100–3300 cm⁻¹ (amine N-H) confirm functional groups .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. inactive results) be resolved?

  • Methodological Answer : Contradictions may arise from assay variability or impurities. To address this:
  • Reproducibility Testing : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) using ≥3 biological replicates.
  • Purity Validation : Re-purify the compound via preparative HPLC and re-test. Impurities >2% (e.g., unreacted precursors) can skew results .
  • Structural Confirmation : Single-crystal X-ray diffraction (if crystallizable) or 2D NMR (e.g., HSQC, HMBC) ensures no structural deviations .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., bacterial dihydrofolate reductase). The oxadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues (e.g., Phe92 in E. coli DHFR) .

  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns, NPT ensemble) assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein complexes .

  • QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity using descriptors like LogP and polar surface area .

    • Data Table :
Target ProteinDocking Score (kcal/mol)Binding Affinity (nM)
E. coli DHFR-9.2120
Human Topoisomerase IIα-7.8>1000

Q. How does the ethyl substituent on the oxadiazole ring influence reactivity compared to bulkier groups (e.g., phenyl or thienyl)?

  • Methodological Answer :
  • Steric Effects : The ethyl group minimizes steric hindrance, enabling easier nucleophilic attack at the oxadiazole C-5 position compared to bulkier aryl groups. This is confirmed by faster reaction kinetics in SNAr reactions (e.g., with benzyl chloride) .

  • Electronic Effects : Ethyl’s electron-donating inductive effect (+I) increases oxadiazole ring electron density, reducing electrophilicity. Cyclic voltammetry shows a 0.3 V reduction in oxidation potential vs. phenyl-substituted analogs .

    • Data Table :
SubstituentReaction Rate (k, s⁻¹)Oxidation Potential (V)
Ethyl0.451.2
Phenyl0.221.5
Thienyl0.181.6

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